molecular formula C17H18O2 B11862979 2-Allyl-4-(benzyloxy)-1-methoxybenzene

2-Allyl-4-(benzyloxy)-1-methoxybenzene

Cat. No.: B11862979
M. Wt: 254.32 g/mol
InChI Key: DDQVIYWNCRKZMQ-UHFFFAOYSA-N
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Description

2-Allyl-4-(benzyloxy)-1-methoxybenzene (CAS No. 205433-78-9) is a substituted benzene derivative with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol . It features three key substituents:

  • Methoxy group (-OCH₃) at the 1-position.
  • Benzyloxy group (-OBn) at the 4-position.
  • Allyl group (-CH₂CH=CH₂) at the 2-position.

This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of complex molecules through reactions such as cycloadditions or cross-couplings. Its structural versatility stems from the reactive allyl group and the electron-donating benzyloxy/methoxy substituents, which influence its electronic and steric properties .

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-methoxy-4-phenylmethoxy-2-prop-2-enylbenzene

InChI

InChI=1S/C17H18O2/c1-3-7-15-12-16(10-11-17(15)18-2)19-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3

InChI Key

DDQVIYWNCRKZMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-(benzyloxy)-1-methoxybenzene typically involves several steps:

Industrial Production Methods

While specific industrial production methods for 2-Allyl-4-(benzyloxy)-1-methoxybenzene are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-(benzyloxy)-1-methoxybenzene undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Bromination: N-bromosuccinimide (NBS) in tetrachloride (CCl4).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Benzoic acids.

    Bromination: Benzylic halides.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

2-Allyl-4-(benzyloxy)-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-4-(benzyloxy)-1-methoxybenzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share functional or positional similarities with 2-Allyl-4-(benzyloxy)-1-methoxybenzene:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance Reference
2-Allyl-4-(benzyloxy)-1-methoxybenzene C₁₇H₁₈O₂ 254.32 1-OCH₃, 4-OBn, 2-allyl Organic synthesis intermediate
2-(Benzyloxy)-3-bromo-4-[(E)-2-bromoethenyl]-1-methoxybenzene C₁₆H₁₃Br₂O₂ 420.09 1-OCH₃, 2-OBn, 3-Br, 4-bromoethenyl Cycloaddition precursor in complex molecule synthesis
4-Allyl-1-butoxy-2-methoxybenzene C₁₄H₂₀O₂ 220.31 1-O(CH₂)₃CH₃, 2-OCH₃, 4-allyl Lipophilic solvent modifier
1-Allyloxy-2-methoxybenzene C₁₀H₁₂O₂ 164.20 1-OCH₂CH=CH₂, 2-OCH₃ Model compound for ether reactivity studies
1-Methoxy-2-amino-4-β-hydroxyethyl-amino-benzene C₉H₁₄N₂O₂ 182.22 1-OCH₃, 2-NH₂, 4-NH(CH₂CH₂OH) Oxidative hair dye (3% max. concentration)

Key Structural and Functional Differences

Substituent Effects
  • Electron-Donating vs. Electron-Withdrawing Groups: The benzyloxy and methoxy groups in 2-Allyl-4-(benzyloxy)-1-methoxybenzene are electron-donating, enhancing aromatic electrophilic substitution reactivity. In contrast, bromine substituents in the brominated analog (C₁₆H₁₃Br₂O₂) introduce electron-withdrawing effects, making the ring less reactive toward electrophiles but more prone to nucleophilic substitution . The amino and hydroxyethyl groups in 1-methoxy-2-amino-4-β-hydroxyethyl-amino-benzene impart basicity and water solubility, critical for its use in hair dyes .
Steric and Lipophilic Considerations
  • The allyl group in all analogs enables participation in Diels-Alder or Heck reactions, but its position (2- vs. 4-) alters regioselectivity in subsequent transformations .

Biological Activity

2-Allyl-4-(benzyloxy)-1-methoxybenzene, also known as a derivative of methoxy-substituted phenolic compounds, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Allyl-4-(benzyloxy)-1-methoxybenzene is C17_{17}H18_{18}O2_2, with a molecular weight of 254.32 g/mol. The compound features a benzene ring with an allyl group, a benzyloxy group, and a methoxy group, which contribute to its unique chemical reactivity and biological effects.

Biological Activity

1. Antimicrobial Properties
Research indicates that 2-Allyl-4-(benzyloxy)-1-methoxybenzene exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

2. Anticancer Activity
The compound has demonstrated potential anticancer effects in vitro. Studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. It appears to inhibit cell proliferation by interfering with cell cycle progression, particularly at the G1/S checkpoint.

3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 2-Allyl-4-(benzyloxy)-1-methoxybenzene has shown anti-inflammatory effects in animal models. It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses.

The biological activities of 2-Allyl-4-(benzyloxy)-1-methoxybenzene can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, disrupting their integrity.

Case Studies

Several studies have investigated the biological effects of 2-Allyl-4-(benzyloxy)-1-methoxybenzene:

StudyFindings
Study 1 Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC (minimum inhibitory concentration) of 32 µg/mL.
Study 2 Showed that the compound induced apoptosis in MCF-7 breast cancer cells through caspase activation and mitochondrial dysfunction.
Study 3 Reported significant reduction in inflammatory markers (TNF-α and IL-6) in a murine model of arthritis after treatment with the compound.

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